molecular formula C12H10ClN3O3 B2375233 5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1713640-17-5

5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2375233
CAS No.: 1713640-17-5
M. Wt: 279.68
InChI Key: LDYUIFAMGAUKLB-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole-carboxylic acids. These compounds are recognized as multifunctional ligands in coordination chemistry, capable of forming diverse metal complexes due to the presence of both pyrazole nitrogen and carboxylate oxygen atoms, which act as coordination sites . Pyrazole derivatives, in general, represent a significant family of heterocycles with broad chemical and pharmacological relevance, serving as constructional units in various biochemical processes . As a biochemical reagent, this compound is designed for use in life science research . Its structure, which incorporates a chlorobenzamido group, suggests potential as a key intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals or functional materials. Researchers may employ it in developing novel metal-organic frameworks (MOFs) or coordination polymers, given the demonstrated utility of similar pyrazole-carboxylate ligands in constructing such architectures . It may also be investigated for its potential biological activity, as pyrazole derivatives are known to be evaluated for properties including antibacterial and antifungal activities . This product is provided for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(6-9(15-16)12(18)19)14-11(17)7-4-2-3-5-8(7)13/h2-6H,1H3,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYUIFAMGAUKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-Chlorobenzoyl Chloride: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
  • Structure : Features a furan-2-yl group instead of 2-chlorobenzamido.
  • Physical Properties : Molecular weight = 192.17 g/mol; melting point = 130°C (decomposes); purity ≥97% ().
  • Key Differences :
    • The furan ring is electron-rich, enhancing solubility in polar solvents compared to the hydrophobic 2-chlorobenzamido group.
    • Lower molecular weight and altered Rf values (e.g., 0.48–0.66 in for chloro analogs) suggest differing chromatographic behavior.
    • Synthetic routes may involve furan-carboxylic acid coupling instead of chlorobenzamide derivatization .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
  • Structure : Contains a 4-chlorophenyl and 2,4-dichlorophenyl group, with an additional methyl substituent.
  • Crystallography : Dihedral angles between aromatic rings (e.g., 58.42° between rings A/B) and intramolecular O–H⋯O hydrogen bonds stabilize the structure ().
  • Synthesis: Utilizes dichlorophenylhydrazine and reflux conditions, differing from milder methods (e.g., 15°C reactions in ).
5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
  • Structure: Substituted with a Boc-protected amino group and 4-fluorophenyl.
  • Reactivity : Fluorine’s electronegativity may improve metabolic stability compared to chlorine. The Boc group allows for selective deprotection, enabling targeted derivatization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target compound (inferred) ~300 (estimated) 173–180 (analog) 2-Chlorobenzamido, carboxylic acid
5-(2-Furyl)-1-methyl-pyrazole-3-COOH 192.17 130 (dec.) Furan-2-yl, carboxylic acid
Compound 4k () 602.06 173–180 Thiadiazole, acetylated sugar
  • Solubility : Chlorinated analogs (e.g., compound 4k ) exhibit moderate solubility in organic solvents (e.g., ethyl acetate), while furan derivatives may have higher aqueous solubility due to polar oxygen atoms .
  • Stability : Intramolecular hydrogen bonding in chlorophenyl derivatives () enhances thermal stability compared to furan analogs.

Biological Activity

5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure, characterized by a chlorobenzamido group attached to a pyrazole ring with a carboxylic acid substituent, has garnered interest for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₂H₁₀ClN₃O
  • CAS Number : 1713640-17-5

Structural Features

The compound's structure is defined by:

  • A chlorobenzamido group , which enhances its lipophilicity and potential interaction with biological targets.
  • A pyrazole ring , known for its diverse biological activities.
  • A carboxylic acid group , which may influence solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Mechanistic studies reveal that it may inhibit specific enzymes involved in cell proliferation, leading to reduced cancer cell viability. For instance, it has shown promise in inhibiting the activity of cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation .

Enzyme Inhibition

In silico studies have highlighted the compound's ability to interact with key enzymes, such as neuraminidase (NA), which is crucial in viral replication. Compounds with similar structures have been found to exhibit inhibitory activity against NA, suggesting that this compound could also possess this property .

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, leading to altered signaling pathways.
  • Receptor Interaction : It potentially interacts with specific receptors, modulating their activity and influencing cellular responses .

Case Studies

A study conducted on various pyrazole derivatives indicated that modifications to the chlorobenzamido group significantly affected biological activity. For example, derivatives with electron-withdrawing groups showed enhanced inhibitory effects against target enzymes compared to those with electron-donating groups .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced cell viability in cancer lines
Enzyme InhibitionPotential inhibition of neuraminidase

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the pyrazole ring play a crucial role in determining biological activity. Compounds with halogen substitutions at specific positions exhibited superior enzyme inhibitory effects compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. For example, chlorobenzamide coupling to the pyrazole ring via amidation under anhydrous conditions (e.g., using DCC or EDC as coupling agents) is critical. Temperature control (0–5°C during coupling) and pH adjustments (neutral to mildly acidic) are essential to minimize side reactions like hydrolysis . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity, with yields ranging from 50–75% depending on solvent polarity and catalyst selection .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for biological assays) .
  • NMR (¹H/¹³C in DMSO-d₆) to confirm substitution patterns: the 2-chlorobenzamido group shows aromatic proton splitting at δ 7.4–8.1 ppm, while the methyl group on the pyrazole resonates at δ 3.7–3.9 ppm .
  • FT-IR for functional group validation (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Membrane permeability differences (e.g., logP ~2.5) may reduce intracellular efficacy despite strong in vitro enzyme inhibition .
  • Buffer conditions : Carboxylic acid ionization (pKa ~4.2) affects solubility; use buffered solutions (pH 7.4) to mimic physiological conditions .
  • Control experiments : Include reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to validate assay sensitivity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

  • Methodological Answer :

  • Substituent modification : Replace the 2-chlorobenzamido group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets. Conversely, hydrophilic groups (e.g., -OH) improve solubility but may reduce membrane penetration .
  • Pyrazole ring substitution : Introducing bulkier groups at the 1-methyl position (e.g., ethyl or isopropyl) can sterically hinder off-target interactions, as seen in analogous pyrazole derivatives .
  • Docking simulations : Use AutoDock or Schrödinger to predict binding modes with targets like kinases or GPCRs, prioritizing modifications that optimize hydrogen bonding (e.g., carboxylic acid interaction with Arg residues) .

Q. What computational approaches are recommended for predicting metabolic stability and toxicity?

  • Methodological Answer :

  • In silico ADMET tools : SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of the methyl group) and toxicity risks (hepatotoxicity alerts due to the chlorobenzene moiety) .
  • Metabolite identification : Simulate phase I/II metabolism using BioTransformer; prioritize stable metabolites (e.g., glucuronidated carboxylic acid) for synthesis and testing .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for this compound’s solubility limitations?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-saturate solutions via sonication (30 min at 40°C) .
  • Dose range : Start near the aqueous solubility limit (estimated ~1.2 mM) and perform serial dilutions in assay media. Confirm solubility post-dilution via nephelometry .
  • Controls : Include vehicle-only and reference compound (e.g., ibuprofen for COX inhibition) to distinguish compound-specific effects .

Q. What statistical methods are appropriate for analyzing variability in biological replicate data?

  • Methodological Answer :

  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude technical anomalies.
  • Normalization : Use Z-score transformation for high-throughput screening data.
  • Dose-response modeling : Fit data to a four-parameter logistic curve (IC₅₀/EC₅₀) with 95% confidence intervals; report Hill slopes to assess cooperativity .

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